molecular formula C4H2BrFS B3261745 4-Bromo-2-fluorothiophene CAS No. 34746-38-8

4-Bromo-2-fluorothiophene

Cat. No.: B3261745
CAS No.: 34746-38-8
M. Wt: 181.03 g/mol
InChI Key: KMVFGVFFNSPCDV-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorothiophene is a halogenated thiophene derivative featuring a bromine atom at the 4-position and a fluorine atom at the 2-position of the aromatic thiophene ring. Bromine acts as an electron-withdrawing group (EWG), while fluorine, though also an EWG, has a smaller atomic radius, reducing steric hindrance. These features make it valuable in pharmaceutical and materials science applications, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFS/c5-3-1-4(6)7-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVFGVFFNSPCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorothiophene typically involves the halogenation of thiophene derivatives. One common method is the bromination of 2-fluorothiophene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products Formed:

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • 4-Bromo-2-fluorothiophene serves as a crucial building block for synthesizing more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including cross-coupling reactions like Suzuki and Stille reactions .

Reactivity and Mechanisms

  • The compound's halogen substituents influence its reactivity patterns, making it an interesting subject for studies on reaction mechanisms. It can undergo nucleophilic substitutions and electrophilic additions, allowing chemists to explore new synthetic pathways.

Biological Applications

Enzyme Inhibition Studies

  • In biological research, this compound is utilized as a probe in biochemical assays to study enzyme interactions and inhibition. Its structure allows it to bind selectively to active sites of enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Therapeutic Agent Development

  • The compound is also used as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs. Its derivatives have shown promise in modulating biological activity, making it a candidate for drug discovery efforts .

Materials Science

Organic Semiconductors

  • This compound is explored in the development of organic semiconductors due to its unique electronic properties. It can be incorporated into materials for organic light-emitting diodes (OLEDs) and photovoltaic devices, contributing to advancements in electronic materials technology.

Advanced Material Development

  • The compound's properties make it suitable for creating advanced materials with tailored electronic characteristics. Research has focused on its application in producing high-performance organic materials for various industrial applications.

Case Studies and Research Findings

Study/Research Focus Findings
Enzyme Inhibition StudiesDemonstrated effective binding to specific enzyme targets, leading to insights into enzyme functionality and potential drug interactions.
Synthesis of Thiophene DerivativesSuccessful synthesis of novel thiophene-containing compounds through coupling reactions, highlighting the versatility of this compound as a synthetic intermediate .
Development of Organic SemiconductorsAchieved improved performance metrics in OLED applications when utilizing this compound-based materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorothiophene depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. In medicinal chemistry, its derivatives may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the thiophene ring significantly influence reactivity, solubility, and stability. Below is a comparative analysis of key analogs:

Table 1: Comparison of 4-Bromo-2-substituted Thiophenes
Compound Substituent (Position 2) Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
4-Bromo-2-fluorothiophene Fluorine Data not available Data not available Data not available Pharmaceutical intermediates, OLED materials
4-Bromo-2-chlorothiophene Chlorine 197.48 67–69 (at 9 Torr) 1.844 Cross-coupling reactions, agrochemicals
4-Bromo-2-methylthiophene Methyl Data not available Data not available Data not available Organic synthesis, ligand preparation
4-Bromo-2-(trifluoromethyl)thiophene Trifluoromethyl 231.03 Data not available Data not available Fluorinated materials, bioactive molecules

Key Observations:

  • Electron-Withdrawing Effects : Fluorine (Pauling electronegativity: 4.0) and chlorine (3.0) increase the electrophilicity of the thiophene ring compared to methyl groups (electron-donating). This enhances reactivity in nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions .
  • Steric Effects : Fluorine’s small atomic radius minimizes steric hindrance, enabling easier functionalization compared to bulkier groups like trifluoromethyl .
  • Boiling Point/Density : 4-Bromo-2-chlorothiophene’s higher boiling point (67–69°C at reduced pressure) and density (1.844 g/cm³) reflect stronger intermolecular forces due to chlorine’s polarizability .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-2-fluorothiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination of thiophene derivatives. For bromo-fluorinated aromatics, regioselective electrophilic substitution (e.g., using NBS for bromination and Selectfluor™ for fluorination) is common. Solvent selection (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures high purity. Monitor reaction progress using TLC and confirm structures via 1H^{1}\text{H}/19F^{19}\text{F} NMR .

Q. How can this compound be characterized to confirm its structural identity and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^{1}\text{H} NMR (δ 7.2–7.5 ppm for thiophene protons), 13C^{13}\text{C} NMR, and 19F^{19}\text{F} NMR (δ -110 to -120 ppm for fluorinated aromatics).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 194.9).
  • XRD : Single-crystal X-ray diffraction with SHELXL/SHELXT for unambiguous structural confirmation .

Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?

  • Methodological Answer : Store under inert atmosphere (Ar/N2_2) at -20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture; use molecular sieves in storage containers. Monitor purity periodically via HPLC or GC-MS. Decomposition products (e.g., dehalogenated thiophenes) can be identified using comparative NMR analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be incorporated via PCM models. Correlation-energy functionals (e.g., Colle-Salvetti) improve accuracy for halogenated systems . Compare computed IR/Raman spectra with experimental data to validate models.

Q. What strategies resolve contradictions in spectroscopic data during functionalization of this compound?

  • Methodological Answer : Contradictory 19F^{19}\text{F} NMR shifts or unexpected coupling patterns may arise from solvent polarity or conformational isomerism. Use variable-temperature NMR to probe dynamic effects. For ambiguous mass spectra, employ tandem MS/MS or cross-validate with isotopic labeling studies .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer : Conduct kinetic experiments under pseudo-first-order conditions to determine rate laws. Use 18O^{18}\text{O}/2H^{2}\text{H} isotopic labeling in cross-coupling reactions (e.g., Suzuki-Miyaura) to track bond formation. Computational transition-state modeling (Gaussian 16) complements experimental data .

Q. What methodologies assess the electrochemical behavior of this compound in conductive polymers or battery applications?

  • Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF6_6) identifies redox potentials. Combine with in-situ UV-vis spectroscopy to correlate electronic transitions with redox states. DFT-calculated ionization potentials/electron affinities guide material design .

Q. How can researchers address discrepancies in biological activity data for this compound derivatives?

  • Methodological Answer : Standardize assays (e.g., MIC for antimicrobial studies) using control compounds (e.g., ciprofloxacin). Employ dose-response curves and statistical analysis (ANOVA) to validate reproducibility. Confounding factors (e.g., solubility in DMSO) require adjustment via co-solvents or surfactants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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